NHS-bis-PEG2-amide-Mal

Catalog No.
S12888604
CAS No.
M.F
C33H46N6O14
M. Wt
750.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NHS-bis-PEG2-amide-Mal

Product Name

NHS-bis-PEG2-amide-Mal

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate

Molecular Formula

C33H46N6O14

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41)

InChI Key

WESJRLOWUQLHTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

NHS-bis-PEG2-amide-Mal, also known as N-Mal-N-bis(PEG2-NHS ester), is a specialized compound utilized primarily in bioconjugation and the synthesis of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs). This compound features a branched polyethylene glycol (PEG) structure that enhances its solubility in aqueous environments, making it suitable for various biological applications. The molecule contains two terminal N-hydroxysuccinimide (NHS) esters, which can react with primary amines to form stable amide bonds, and a maleimide group that can specifically react with thiol groups to form covalent bonds, facilitating the conjugation of biomolecules .

  • Amide Bond Formation: The NHS ester groups react with primary amines (-NH2) found in proteins or other biomolecules. This reaction typically occurs under mild conditions and results in the formation of stable amide bonds. Common coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) can be utilized to facilitate this reaction .
  • Thiol-Maleimide Reaction: The maleimide group reacts selectively with thiol (-SH) groups, forming a stable thioether bond. This reaction is highly specific and is commonly employed for labeling cysteine residues in proteins, enabling targeted modifications .

NHS-bis-PEG2-amide-Mal exhibits significant biological activity due to its ability to facilitate the conjugation of various biomolecules. By linking proteins or peptides to other functional entities through stable covalent bonds, it enhances their therapeutic efficacy and specificity. The maleimide functionality allows for selective targeting of cysteine residues, which is crucial in designing bioconjugates for drug delivery and diagnostics .

The synthesis of NHS-bis-PEG2-amide-Mal generally involves the following steps:

  • Synthesis of PEG Linker: The initial step involves synthesizing the branched PEG structure that serves as the backbone for the compound.
  • Introduction of NHS Esters: Two NHS ester groups are introduced at the terminal ends of the PEG linker. This can be achieved through a reaction between PEG and N-hydroxysuccinimide in the presence of coupling reagents.
  • Incorporation of Maleimide Group: Finally, a maleimide moiety is attached to one end of the PEG chain, completing the synthesis of NHS-bis-PEG2-amide-Mal .

NHS-bis-PEG2-amide-Mal is utilized in various applications:

  • Bioconjugation: It is extensively used for linking proteins, peptides, or nucleic acids to other molecules, enhancing their stability and functionality.
  • Therapeutic Development: The compound plays a critical role in developing PROTACs, which are designed to selectively degrade target proteins within cells.
  • Diagnostics: It is employed in creating labeled biomolecules for use in assays and imaging techniques .

Interaction studies involving NHS-bis-PEG2-amide-Mal focus on its reactivity with biomolecules containing amine or thiol groups. These studies typically assess:

  • Kinetics of Reaction: Evaluating how quickly and efficiently NHS esters react with amines compared to maleimides reacting with thiols.
  • Selectivity: Investigating the specificity of the maleimide group for cysteine residues over other amino acids.
  • Stability of Conjugates: Analyzing the stability and functionality of bioconjugates formed using this linker under physiological conditions .

NHS-bis-PEG2-amide-Mal belongs to a class of compounds known as bifunctional linkers. Here’s a comparison with similar compounds:

Compound NameFunctional GroupsUnique Features
Maleimide-PEG2-NHS EsterMaleimide, NHS EsterShorter PEG spacer; used primarily for labeling
NHS-PEG-NHSTwo NHS EstersLacks maleimide functionality; used for amine coupling only
Maleimido-PEG-Succinimidyl EsterMaleimide, Succinimidyl EsterDifferent reactivity profile; broader applications in drug delivery

NHS-bis-PEG2-amide-Mal stands out due to its dual functionality combining both maleimide and NHS ester groups within a branched PEG structure, providing versatility in bioconjugation applications while enhancing solubility and stability in biological systems .

XLogP3

-4.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

750.30720016 g/mol

Monoisotopic Mass

750.30720016 g/mol

Heavy Atom Count

53

Dates

Modify: 2024-08-10

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